

N,N-Dimethyl-2-nitroethenamine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Dimethyl-2-nitroethenamine*

Cat. No.: *B3152345*

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **N,N-Dimethyl-2-nitroethenamine**

Authored by: A Senior Application Scientist Abstract

N,N-Dimethyl-2-nitroethenamine (CAS No: 1190-92-7), a prominent member of the nitroenamine family, is a versatile building block in modern organic synthesis.^[1] Its unique electronic structure, featuring a push-pull system with the electron-donating dimethylamino group and the electron-withdrawing nitro group, imparts significant reactivity for constructing complex molecular architectures.^{[1][2]} Accurate structural confirmation and purity assessment of this reagent are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. We delve into the causality behind the observed spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundation of Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.^{[3][4]} It operates on the principle of exploiting the

magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4]

Proton (^1H) NMR Analysis

The ^1H NMR spectrum provides a precise map of the proton environments in **N,N-Dimethyl-2-nitroethenamine**. The molecule's structure, formally **(E)-N,N-dimethyl-2-nitroethenamine**[5], suggests three distinct proton signals.

Experimental Protocol: ^1H NMR Data Acquisition

- Sample Preparation: Dissolve ~5-10 mg of **N,N-Dimethyl-2-nitroethenamine** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts and even the observed rotameric proportions.[1]
- Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Acquisition Parameters: A standard pulse program for ^1H NMR is used. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Causality

The electronic push-pull nature of the molecule strongly influences the chemical shifts of the vinylic protons. The electron-donating dimethylamino group increases electron density at the α -carbon (C1), while the electron-withdrawing nitro group decreases electron density at the β -carbon (C2). This results in a significant polarization of the C=C bond and a large difference in the chemical shifts of the attached protons.

Table 1: ^1H NMR Spectroscopic Data for **N,N-Dimethyl-2-nitroethenamine**

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
$\text{N}(\text{CH}_3)_2$	~3.1	Singlet	N/A
H-1 (α -vinyl)	~5.8 - 6.2	Doublet	~13-14
H-2 (β -vinyl)	~7.0 - 7.4	Doublet	~13-14

(Note: Exact chemical shifts can vary based on solvent and concentration. Data is synthesized from typical values for such structures.)

- $\text{N}(\text{CH}_3)_2$ Protons: The six protons of the two methyl groups are chemically equivalent and appear as a sharp singlet. Their chemical shift around 3.1 ppm is downfield from typical amine methyl groups due to the influence of the conjugated system.
- Vinylic Protons: The two protons on the $\text{C}=\text{C}$ double bond are not equivalent and split each other into doublets. The large coupling constant ($J \approx 13-14$ Hz) is characteristic of a trans (E) configuration across the double bond. The proton on the β -carbon (H-2) is significantly deshielded and appears further downfield due to the direct deshielding effect of the strongly electron-withdrawing nitro group.

Caption: ^1H NMR assignments for **N,N-Dimethyl-2-nitroethenamine**.

Carbon- ^{13}C NMR Analysis

The ^{13}C NMR spectrum reveals the electronic environment of the carbon skeleton. Due to the low natural abundance of the ^{13}C isotope, spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ^{13}C NMR Data Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis, ensuring sufficient concentration for a good signal-to-noise ratio.
- Instrumentation: Acquire on a spectrometer equipped for ^{13}C detection, typically at a frequency corresponding to the proton field strength (e.g., 75 MHz for a 300 MHz instrument).

- Acquisition Parameters: A standard proton-decoupled pulse sequence is used. A greater number of scans is required compared to ^1H NMR.
- Processing: Standard Fourier transform and processing are applied.

Data Interpretation and Causality

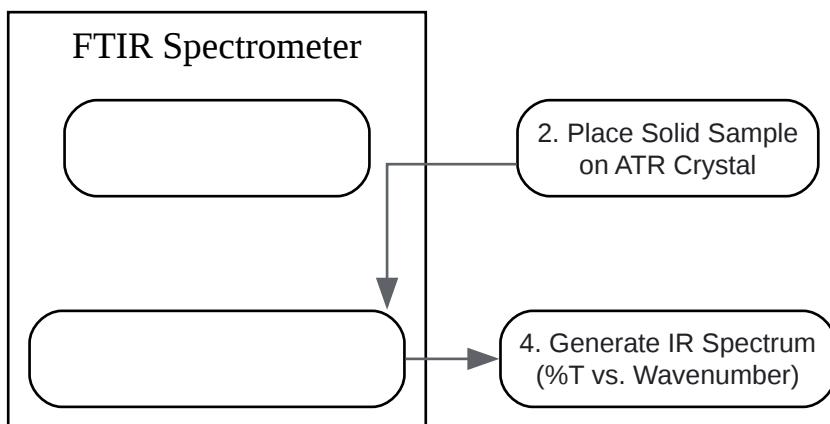
The polarization of the π -system is even more evident in the ^{13}C NMR spectrum. The carbon atom attached to the nitro group is heavily deshielded, while the carbon attached to the nitrogen is significantly shielded.

Table 2: ^{13}C NMR Spectroscopic Data for **N,N-Dimethyl-2-nitroethenamine**

Signal Assignment	Chemical Shift (δ) ppm
$\text{N}(\text{CH}_3)_2$	~45
C-1 (α -vinyl)	~95
C-2 (β -vinyl)	~135

(Note: Data referenced from S. Rajappa, K. Nagarajan J. Chem. Soc. Perkin Trans. II, 1978, 912, as cited in PubChem.)[5]

- $\text{N}(\text{CH}_3)_2$ Carbons: These carbons appear in a typical region for dimethylamino groups.
- C-1 (α -vinyl): This carbon is remarkably shielded (appears upfield at ~95 ppm) due to the strong electron-donating resonance effect of the adjacent nitrogen atom.
- C-2 (β -vinyl): Conversely, this carbon is significantly deshielded (appears downfield at ~135 ppm) due to the powerful inductive and resonance electron-withdrawing effects of the nitro group.


Functional Group Fingerprinting: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations (stretching, bending).[3][6]

Experimental Protocol: ATR-IR Data Acquisition

- Sample Preparation: Place a small amount of the solid **N,N-Dimethyl-2-nitroethenamine** sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition: Collect a background spectrum of the clean ATR crystal. Then, press the sample against the crystal using the pressure arm and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Processing: The final spectrum is presented as % Transmittance or Absorbance vs. Wavenumber (cm^{-1}).

[Click to download full resolution via product page](#)

Caption: Workflow for acquiring an ATR-IR spectrum.

Spectral Interpretation

The IR spectrum of **N,N-Dimethyl-2-nitroethenamine** is dominated by intense absorptions characteristic of the nitro group.

Table 3: Key IR Absorption Bands for **N,N-Dimethyl-2-nitroethenamine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~1610 - 1640	C=C Stretch	Alkene
~1500 - 1550	Asymmetric N-O Stretch	Nitro (NO ₂)
~1340 - 1380	Symmetric N-O Stretch	Nitro (NO ₂)
~1250 - 1300	C-N Stretch	Amine

(Data derived from spectra available in public databases.)[\[7\]](#)

- Nitro Group (NO₂): The most diagnostic peaks are the very strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds. Their positions and high intensity are definitive evidence for the presence of a conjugated nitro group.
- Alkene (C=C): The C=C double bond stretch is also clearly visible, though it may be of medium intensity compared to the nitro group absorptions.
- Amine (C-N): The C-N stretching vibration is found in the fingerprint region and confirms the presence of the dimethylamino moiety.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

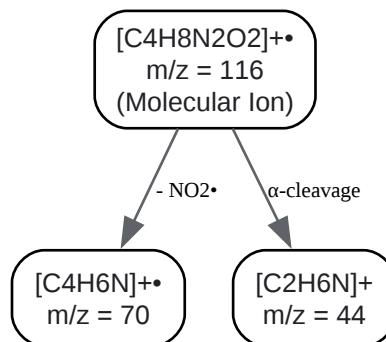
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure.[\[8\]](#)

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
- Instrumentation: Inject the solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the analyte from any impurities before it enters the MS.

- Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment.
- Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Data Interpretation


The mass spectrum will show the molecular ion peak and several fragment ion peaks.

- Molecular Ion (M^+): For **N,N-Dimethyl-2-nitroethenamine** ($C_4H_8N_2O_2$), the exact mass is 116.0586 g/mol .[\[5\]](#) The mass spectrum should show a molecular ion peak at $m/z = 116$.
- Fragmentation Pattern: EI is a high-energy technique that causes predictable bond cleavages. Key fragmentations can include the loss of the nitro group ($-NO_2$, 46 Da) or cleavage of the C-N bond.

Table 4: Major Ions in the Mass Spectrum of **N,N-Dimethyl-2-nitroethenamine**

m/z	Proposed Fragment	Identity
116	$[C_4H_8N_2O_2]^+$	Molecular Ion (M^+)
70	$[M - NO_2]^+$	Loss of nitro group
44	$[C_2H_6N]^+$	Dimethylaminomethyl cation

(Fragmentation pattern is proposed based on typical EI-MS behavior and data from NIST.)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed MS fragmentation of **N,N-Dimethyl-2-nitroethenamine**.

Conclusion

The comprehensive spectroscopic analysis of **N,N-Dimethyl-2-nitroethenamine** provides a self-validating system for its identification. ^1H and ^{13}C NMR spectroscopy confirms the precise atomic connectivity and (E)-stereochemistry. IR spectroscopy provides an unmistakable fingerprint of the key nitro and enamine functional groups. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation. The integration of these three techniques provides an authoritative and trustworthy characterization, ensuring the quality and identity of this pivotal synthetic intermediate for professionals in research and drug development.

References

- PubChem. (n.d.). **N,N-Dimethyl-2-nitroethenamine**. National Center for Biotechnology Information.
- Pocar, D., Bianchetti, G., & Croce, P. D. (1978). Spectral properties and isomerism of nitroenamines. Part 1. 3-Amino-2-nitro-acrylic esters. *Journal of the Chemical Society, Perkin Transactions 2*, 912-917.
- PubChem. (n.d.). Ethenamine, N,N-dimethyl-2-nitro-. National Center for Biotechnology Information.
- LookChem. (n.d.). Cas 1190-92-7, 1-DIMETHYLAMINO-2-NITROETHYLENE.
- SpectraBase. (n.d.). N,N-dimethyl-2-nitro-1-benzothiophen-3-amine. Wiley Science Solutions.
- PubChem. (n.d.). N,N-Dimethyl-2-nitroethan-1-amine. National Center for Biotechnology Information.
- ChemBK. (n.d.). (E)-N,N-dimethyl-2-nitroethen-1-amine.
- Reich, H. J. (n.d.). Organic Chemistry Data: ^{13}C NMR Chemical Shifts. ACS Division of Organic Chemistry.
- Dicks, A. (n.d.). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. *Journal of Analytical Chemistry*.
- ResearchGate. (2022). (PDF) Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021).
- SciSpace. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular.
- Sasikala, M. (2021). Highlights of Spectroscopic Analysis – A Review. ResearchGate.

- AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis.
- Sharma, L., & Singh, G. (2021). Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review. *Critical Reviews in Analytical Chemistry*, 53(5), 957-971.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cas 1190-92-7,1-DIMETHYLAMINO-2-NITROETHYLENE | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. azooptics.com [azooptics.com]
- 5. N,N-Dimethyl-2-nitroethenamine | C4H8N2O2 | CID 637928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethenamine, N,N-dimethyl-2-nitro- | C4H8N2O2 | CID 518458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N,N-Dimethyl-2-nitroethenamine spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3152345#n-n-dimethyl-2-nitroethenamine-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com